![molecular formula C6H10ClF2N B13468961 rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexan-1-amine hydrochloride CAS No. 2866308-23-6](/img/structure/B13468961.png)
rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexan-1-amine hydrochloride is a bicyclic amine compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of two fluorine atoms and a bicyclic hexane ring, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexan-1-amine hydrochloride typically involves a multi-step process. One common method includes the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline . The reaction is catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobicyclohexanone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
rac-(1R,5R)-4,4-difluorobicyclo[31
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexan-1-amine hydrochloride exerts its effects is not fully understood. its unique bicyclic structure and the presence of fluorine atoms suggest that it may interact with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to certain receptors or enzymes, influencing their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride: Lacks the fluorine atoms, which may result in different chemical behavior and applications.
rac-[(1R,5R)-bicyclo[3.1.0]hexan-1-yl]methanamine hydrochloride:
Uniqueness
The presence of fluorine atoms in rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexan-1-amine hydrochloride imparts unique properties, such as increased stability and altered electronic characteristics, making it distinct from its non-fluorinated counterparts. These properties can enhance its performance in specific applications, such as in medicinal chemistry and material science.
Properties
CAS No. |
2866308-23-6 |
|---|---|
Molecular Formula |
C6H10ClF2N |
Molecular Weight |
169.60 g/mol |
IUPAC Name |
(1R,5R)-4,4-difluorobicyclo[3.1.0]hexan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H9F2N.ClH/c7-6(8)2-1-5(9)3-4(5)6;/h4H,1-3,9H2;1H/t4-,5-;/m1./s1 |
InChI Key |
KSTDMRXVSHUCPI-TYSVMGFPSA-N |
Isomeric SMILES |
C1CC([C@H]2[C@@]1(C2)N)(F)F.Cl |
Canonical SMILES |
C1CC(C2C1(C2)N)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


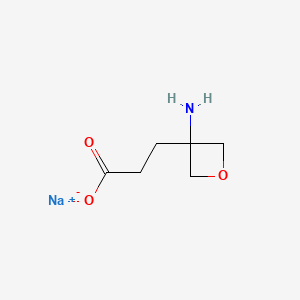
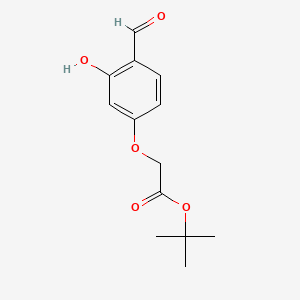
![methylN-[5-(aminomethyl)pyridin-2-yl]carbamate](/img/structure/B13468895.png)
![2-{Bicyclo[2.2.2]octan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13468904.png)
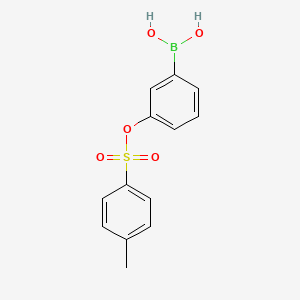
![(9H-fluoren-9-yl)methyl 1-(4-fluorophenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13468910.png)
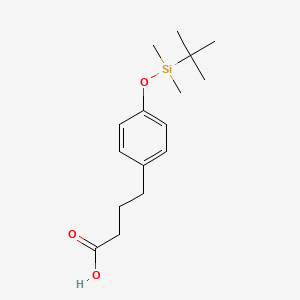

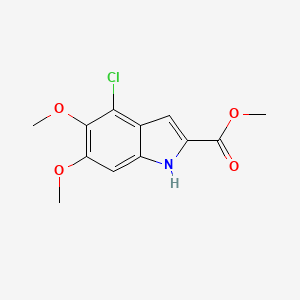
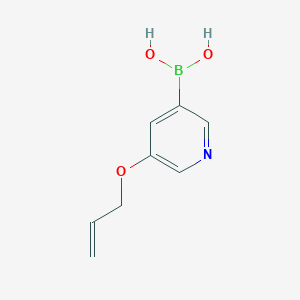
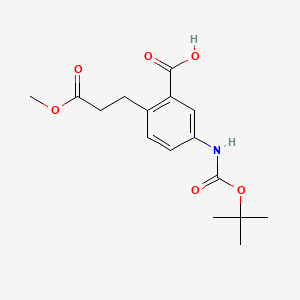
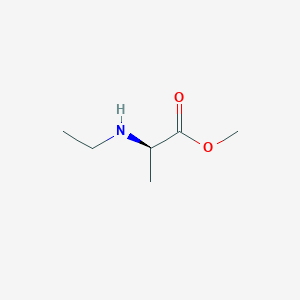
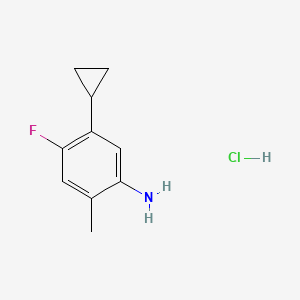
![Rac-[(1s,4s)-4-aminocyclohexyl]methanesulfonyl fluoride hydrochloride](/img/structure/B13468957.png)
